Cas no 70945-58-3 (9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-(methylphenylamino)ethyl]amino]-)
70945-58-3 structure
Product Name:9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-(methylphenylamino)ethyl]amino]-
CAS No:70945-58-3
MF:C32H32N4O4
MW:536.620887756348
CID:568689
PubChem ID:153180
Update Time:2025-04-19
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-(methylphenylamino)ethyl]amino]- Chemical and Physical Properties
Names and Identifiers
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- 9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-(methylphenylamino)ethyl]amino]-
- 1,4-Dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-9,10-anthrace nedione
- 1,4-dihydroxy-5,8-bis[2-(N-methylanilino)ethylamino]anthracene-9,10-dione
- 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-
- CHEMBL3248534
- 1,4-Dihydroxy-5,8-bis((2-(methyl(phenyl)amino)ethyl)amino)anthracene-9,10-dione
- 70945-58-3
- DTXSID60221178
- 1,4-Dihydroxy-5,8-bis((2-(methylphenylamino)ethyl)amino)-9,10-anthracenedione
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- Inchi: InChI=1S/C32H32N4O4/c1-35(21-9-5-3-6-10-21)19-17-33-23-13-14-24(34-18-20-36(2)22-11-7-4-8-12-22)28-27(23)31(39)29-25(37)15-16-26(38)30(29)32(28)40/h3-16,33-34,37-38H,17-20H2,1-2H3
- InChI Key: JISSSUKHAKMIRY-UHFFFAOYSA-N
- SMILES: CN(CCNC1=C2C(=C(C=C1)NCCN(C)C3=CC=CC=C3)C(=O)C4=C(C=CC(=C4C2=O)O)O)C5=CC=CC=C5
Computed Properties
- Exact Mass: 536.24256
- Monoisotopic Mass: 536.24235551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 40
- Rotatable Bond Count: 10
- Complexity: 777
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 105Ų
Experimental Properties
- PSA: 105.14
9,10-Anthracenedione,1,4-dihydroxy-5,8-bis[[2-(methylphenylamino)ethyl]amino]- Related Literature
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
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2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
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